

Quantitative Protein Quantification Using Acid Violet 17 Dye Elution

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Compound of Interest

Compound Name: Acid Violet 17

Cat. No.: B1450915

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Accurate quantification of protein concentration is a fundamental requirement for a wide range of applications in biological research and drug development. This application note describes a sensitive and reliable method for the quantitative determination of total protein concentration using the anionic dye, **Acid Violet 17**. The assay is based on the binding of **Acid Violet 17** to proteins, followed by the elution of the bound dye and subsequent spectrophotometric measurement. This method offers a robust alternative to other common protein assays, particularly for applications involving proteins separated by electrophoresis.

Acid Violet 17, an anionic dye, interacts with the positively charged groups of proteins.^[1] This interaction forms a stable protein-dye complex. By eluting the bound dye, the amount of protein can be indirectly quantified by measuring the absorbance of the eluted dye solution. Research has demonstrated a linear relationship between the amount of eluted **Acid Violet 17** and the protein concentration over a range of 1-100 micrograms.^[2]

Principle of the Assay

The **Acid Violet 17** protein quantification assay involves three main steps:

- **Protein Staining:** Proteins in the sample are first immobilized (e.g., on a solid support or precipitated in a microfuge tube) and then incubated with a colloidal solution of **Acid Violet 17**. The dye binds to the proteins, forming an insoluble protein-dye complex.
- **Washing:** Unbound dye is removed by washing, ensuring that the remaining dye is proportional to the amount of protein.
- **Dye Elution and Quantification:** The bound dye is then eluted from the protein-dye complex using a suitable solvent. The concentration of the eluted dye is determined by measuring its absorbance at the maximum wavelength (λ_{max}). The amount of protein in the original sample is then calculated by comparing the absorbance to a standard curve prepared with a known protein standard, such as Bovine Serum Albumin (BSA).

Quantitative Data Summary

The performance of the **Acid Violet 17** dye elution assay can be compared with other standard protein quantification methods. The following table summarizes key quantitative parameters.

Assay Method	Linear Range (BSA)	Sensitivity (Lower Limit of Detection)	Common Interfering Substances
Acid Violet 17 Dye Elution	1 - 100 μg [2]	$\sim 1\text{-}2$ ng/ mm^2 (in-gel) [2]	To be determined
Bradford Assay	20 - 2000 $\mu\text{g/mL}$ [3]	1 - 20 $\mu\text{g/mL}$ [3]	Strong alkali, detergents (e.g., SDS), Triton X-100 [3] [4]
BCA (Bicinchoninic Acid) Assay	25 - 2000 $\mu\text{g/mL}$ [3]	~ 25 $\mu\text{g/mL}$ [3]	Reducing agents (e.g., DTT, β -mercaptoethanol), chelating agents (e.g., EDTA), lipids [3] [4]

Experimental Protocols

Materials and Reagents

- **Acid Violet 17** (Coomassie Violet R200)
- Phosphoric acid (H_3PO_4)
- Trichloroacetic acid (TCA)
- Dioxane
- Bovine Serum Albumin (BSA) standard solution (2 mg/mL)
- Microcentrifuge tubes (1.5 mL)
- 96-well microplate
- Microplate reader capable of measuring absorbance at ~590 nm
- Orbital shaker

Solution Preparation

- **Staining Solution (0.1% Acid Violet 17 in 10% Phosphoric Acid):** Dissolve 100 mg of **Acid Violet 17** in 100 mL of 10% (w/v) phosphoric acid. Stir until fully dissolved.
- **Destaining/Washing Solution (3% Phosphoric Acid):** Dilute 10% phosphoric acid with deionized water to a final concentration of 3% (w/v).
- **Elution Solution (50% Dioxane):** Mix equal volumes of dioxane and deionized water.
- **Protein Precipitation Agent (20% TCA):** Dissolve 20 g of TCA in deionized water to a final volume of 100 mL. Handle with care in a fume hood.

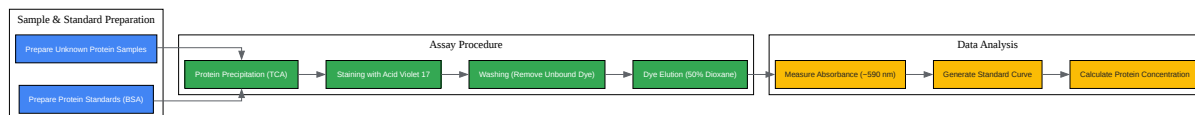
Protocol for Protein Quantification in Microcentrifuge Tubes

This protocol is adapted from the principles of in-gel dye elution for a solution-based assay.^[2]

- **Standard Preparation:** Prepare a series of BSA standards in the range of 1 μg to 100 μg in 1.5 mL microcentrifuge tubes. Adjust the final volume of each standard to 100 μL with deionized water. Prepare a blank containing 100 μL of deionized water.
- **Sample Preparation:** Add a known volume of your protein sample (containing an estimated 1-100 μg of protein) to a 1.5 mL microcentrifuge tube. Adjust the final volume to 100 μL with deionized water.
- **Protein Precipitation:** Add 25 μL of 20% TCA to each tube (standards, samples, and blank). Vortex and incubate on ice for 15 minutes. Centrifuge at 14,000 x g for 10 minutes to pellet the protein. Carefully discard the supernatant.
- **Staining:** Add 200 μL of Staining Solution to each protein pellet. Vortex briefly to resuspend the pellet. Incubate for 10 minutes at room temperature with gentle agitation on an orbital shaker.
- **Washing:** Centrifuge the tubes at 14,000 x g for 5 minutes. Discard the supernatant. Add 500 μL of Washing Solution, vortex, and centrifuge again. Repeat this washing step twice to remove all unbound dye.
- **Elution:** After the final wash, carefully remove all of the supernatant. Add 200 μL of Elution Solution to each pellet. Vortex thoroughly to dissolve the protein-dye complex. Incubate for 15 minutes at room temperature with agitation.
- **Absorbance Measurement:** Transfer 150 μL of the eluted dye from each tube to a 96-well microplate. Measure the absorbance at approximately 590 nm using a microplate reader. The absorbance peak for **Acid Violet 17** is in the visible range, and a wavelength similar to that used for Crystal Violet (595 nm) is a reasonable starting point for optimization.[5]
- **Quantification:** Subtract the absorbance of the blank from all standard and sample readings. Plot a standard curve of absorbance versus the amount of BSA. Determine the protein concentration of the unknown samples from the standard curve.

Diagrams

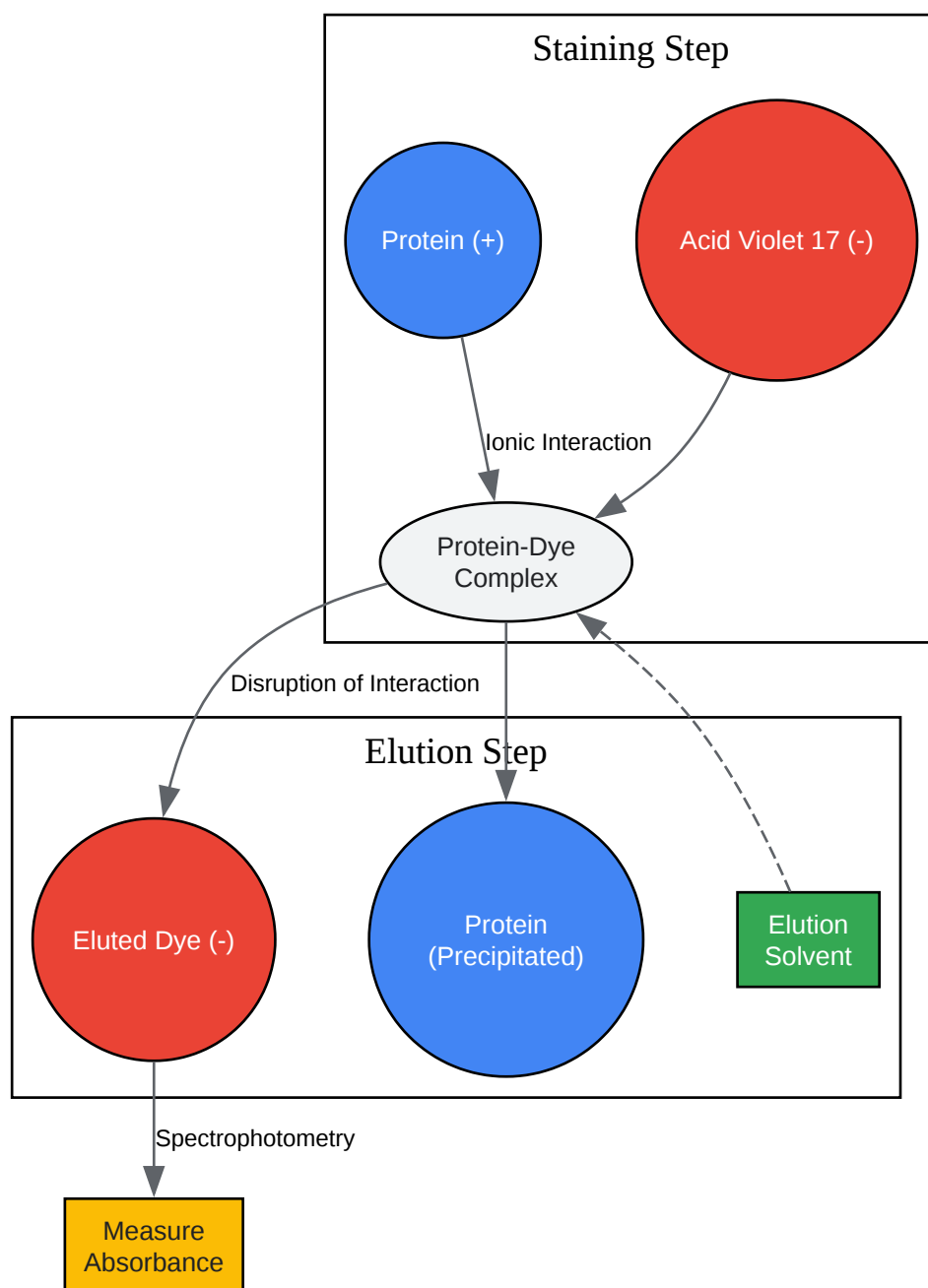
Experimental Workflow



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Caption: Experimental workflow for protein quantification using **Acid Violet 17**.

Principle of Dye Binding and Elution



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Caption: Principle of **Acid Violet 17** binding to protein and subsequent elution.

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